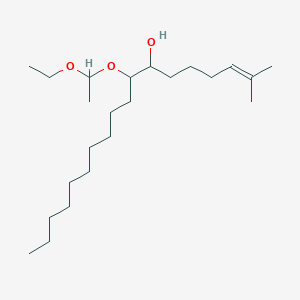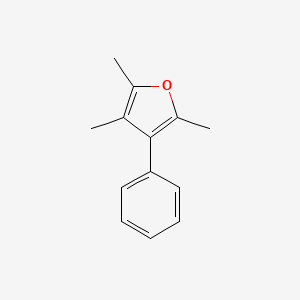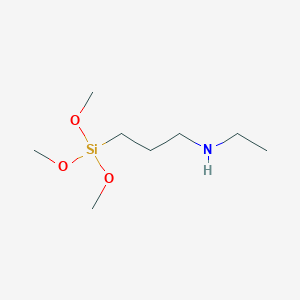
N-Ethyl-3-(trimethoxysilyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-3-(trimethoxysilyl)propan-1-amine is an organosilicon compound with the molecular formula C10H25NO3Si. This compound is characterized by the presence of a trimethoxysilyl group attached to a propylamine chain, which is further substituted with an ethyl group. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Ethyl-3-(trimethoxysilyl)propan-1-amine can be synthesized through a series of organic reactions. One common method involves the reaction of 3-chloropropyltrimethoxysilane with ethylamine under controlled conditions. The reaction typically proceeds as follows:
- Reaction of 3-chloropropyltrimethoxysilane with ethylamine:
Reagents: 3-chloropropyltrimethoxysilane, ethylamine
Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, at a temperature range of 50-70°C.
:Reaction: Cl-(CH2)3-Si(OCH3)3+C2H5NH2→C2H5N-(CH2)3-Si(OCH3)3+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process may include additional purification steps such as distillation or recrystallization to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-3-(trimethoxysilyl)propan-1-amine undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, leading to the formation of silanols.
Condensation: The hydrolyzed silanol groups can further condense to form siloxane bonds.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, typically under acidic or basic conditions.
Condensation: Catalyzed by acids or bases, often at elevated temperatures.
Substitution: Various electrophiles, such as alkyl halides, under mild to moderate conditions.
Major Products
Hydrolysis: Formation of silanols and methanol.
Condensation: Formation of siloxane polymers.
Substitution: Formation of substituted amines and other derivatives.
Applications De Recherche Scientifique
N-Ethyl-3-(trimethoxysilyl)propan-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent in the synthesis of hybrid materials and surface modification of nanoparticles.
Biology: Employed in the functionalization of biomolecules and as a linker in bioconjugation reactions.
Medicine: Investigated for its potential in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of adhesives, sealants, and coatings due to its ability to enhance adhesion and durability.
Mécanisme D'action
The mechanism of action of N-Ethyl-3-(trimethoxysilyl)propan-1-amine involves its ability to form strong covalent bonds with various substrates. The trimethoxysilyl group can hydrolyze to form silanols, which can then condense to form siloxane bonds with other silanol-containing surfaces. This property makes it an effective coupling agent and surface modifier. The amine group can also interact with various functional groups, facilitating bioconjugation and other chemical modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Diethyl-3-(trimethoxysilyl)propylamine
- 3-(Triethoxysilyl)propylamine
- N-Methyl-3-(triethoxysilyl)propan-1-amine
- N-3-(Trimethoxysilyl)propyl ethylenediamine
Uniqueness
N-Ethyl-3-(trimethoxysilyl)propan-1-amine is unique due to its specific combination of an ethyl-substituted amine group and a trimethoxysilyl group. This combination imparts distinct reactivity and functionality, making it particularly useful in applications requiring strong adhesion and surface modification. The presence of the ethyl group also influences its solubility and interaction with various substrates, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
3451-81-8 |
|---|---|
Formule moléculaire |
C8H21NO3Si |
Poids moléculaire |
207.34 g/mol |
Nom IUPAC |
N-ethyl-3-trimethoxysilylpropan-1-amine |
InChI |
InChI=1S/C8H21NO3Si/c1-5-9-7-6-8-13(10-2,11-3)12-4/h9H,5-8H2,1-4H3 |
Clé InChI |
FYZBRYMWONGDHC-UHFFFAOYSA-N |
SMILES canonique |
CCNCCC[Si](OC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


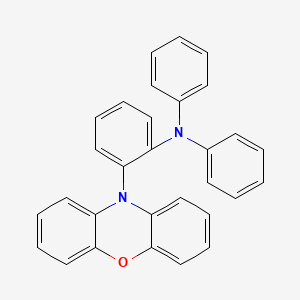
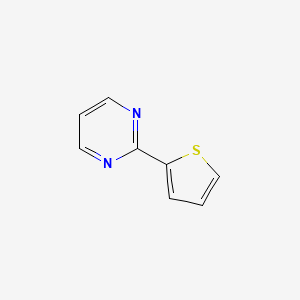
![N-[(3-chlorophenyl)methyl]quinoline-2-carboxamide](/img/structure/B14138762.png)
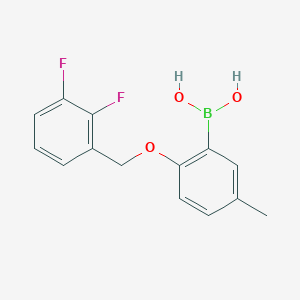

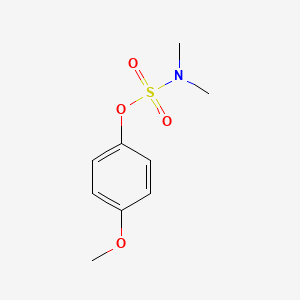
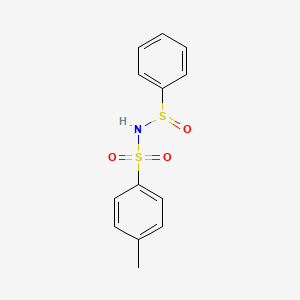
![(1S,2S,4R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-YL acetate](/img/structure/B14138783.png)
![2-{[(4-Methoxybenzyl)amino]methyl}phenol](/img/structure/B14138785.png)


